molecular formula C24H30N2O4 B185428 Piperazine, 1,4-bis((2,5-dimethylphenoxy)acetyl)- CAS No. 143189-97-3

Piperazine, 1,4-bis((2,5-dimethylphenoxy)acetyl)-

Cat. No. B185428
M. Wt: 410.5 g/mol
InChI Key: QTGLOUGYULTZMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperazine, 1,4-bis((2,5-dimethylphenoxy)acetyl)-, also known as DPP-4 inhibitor, is a chemical compound used in scientific research to study its effects on the body and its potential use in treating diseases such as diabetes.

Mechanism Of Action

The mechanism of action of Piperazine, 1,4-bis((2,5-dimethylphenoxy)acetyl)- involves its inhibition of the enzyme Piperazine, 1,4-bis((2,5-dimethylphenoxy)acetyl)-. Piperazine, 1,4-bis((2,5-dimethylphenoxy)acetyl)- is responsible for breaking down incretin hormones, which are important in regulating blood glucose levels. By inhibiting Piperazine, 1,4-bis((2,5-dimethylphenoxy)acetyl)-, Piperazine, 1,4-bis((2,5-dimethylphenoxy)acetyl)- increases the levels of incretin hormones, which can help to improve glucose control in patients with diabetes.

Biochemical And Physiological Effects

The biochemical and physiological effects of Piperazine, 1,4-bis((2,5-dimethylphenoxy)acetyl)- are primarily related to its inhibition of Piperazine, 1,4-bis((2,5-dimethylphenoxy)acetyl)- and its effects on incretin hormones. By increasing the levels of incretin hormones, Piperazine, 1,4-bis((2,5-dimethylphenoxy)acetyl)- can improve glucose control in patients with diabetes. It has also been shown to have beneficial effects on lipid metabolism and cardiovascular function.

Advantages And Limitations For Lab Experiments

One advantage of using Piperazine, 1,4-bis((2,5-dimethylphenoxy)acetyl)- in lab experiments is its specificity for Piperazine, 1,4-bis((2,5-dimethylphenoxy)acetyl)- inhibition. This allows researchers to study the effects of Piperazine, 1,4-bis((2,5-dimethylphenoxy)acetyl)- inhibition on glucose control and other physiological processes. One limitation is that it may not accurately reflect the effects of Piperazine, 1,4-bis((2,5-dimethylphenoxy)acetyl)- inhibition in humans, as animal models may not fully represent human physiology.

Future Directions

For research on Piperazine, 1,4-bis((2,5-dimethylphenoxy)acetyl)- include studying its effects on other physiological processes beyond glucose control, such as lipid metabolism and cardiovascular function. Additionally, researchers may investigate its potential use in treating other diseases beyond diabetes, such as obesity and metabolic syndrome. Further studies may also explore the safety and efficacy of long-term use of Piperazine, 1,4-bis((2,5-dimethylphenoxy)acetyl)- in humans.

Synthesis Methods

Piperazine, 1,4-bis((2,5-dimethylphenoxy)acetyl)- can be synthesized through a multistep synthesis process. The first step involves the reaction of 2,5-dimethylphenol with acetic anhydride to form 2,5-dimethylacetophenone. The second step involves the reaction of 2,5-dimethylacetophenone with piperazine in the presence of a base to form the final product, Piperazine, 1,4-bis((2,5-dimethylphenoxy)acetyl)-.

Scientific Research Applications

Piperazine, 1,4-bis((2,5-dimethylphenoxy)acetyl)- is primarily used in scientific research to study its effects on the body and its potential use in treating diseases such as diabetes. It is a Piperazine, 1,4-bis((2,5-dimethylphenoxy)acetyl)- inhibitor, which means it inhibits the enzyme dipeptidyl peptidase-4 (Piperazine, 1,4-bis((2,5-dimethylphenoxy)acetyl)-) that breaks down incretin hormones. Incretin hormones are responsible for stimulating insulin secretion and reducing glucagon secretion, which helps to regulate blood glucose levels. By inhibiting Piperazine, 1,4-bis((2,5-dimethylphenoxy)acetyl)-, Piperazine, 1,4-bis((2,5-dimethylphenoxy)acetyl)- increases the levels of incretin hormones, which can help to improve glucose control in patients with diabetes.

properties

CAS RN

143189-97-3

Product Name

Piperazine, 1,4-bis((2,5-dimethylphenoxy)acetyl)-

Molecular Formula

C24H30N2O4

Molecular Weight

410.5 g/mol

IUPAC Name

2-(2,5-dimethylphenoxy)-1-[4-[2-(2,5-dimethylphenoxy)acetyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C24H30N2O4/c1-17-5-7-19(3)21(13-17)29-15-23(27)25-9-11-26(12-10-25)24(28)16-30-22-14-18(2)6-8-20(22)4/h5-8,13-14H,9-12,15-16H2,1-4H3

InChI Key

QTGLOUGYULTZMX-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)OCC(=O)N2CCN(CC2)C(=O)COC3=C(C=CC(=C3)C)C

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(=O)N2CCN(CC2)C(=O)COC3=C(C=CC(=C3)C)C

Other CAS RN

143189-97-3

Origin of Product

United States

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